3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No.: 1040667-54-6
Cat. No.: VC11942414
Molecular Formula: C22H28N6O4
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040667-54-6 |
|---|---|
| Molecular Formula | C22H28N6O4 |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | 3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione |
| Standard InChI | InChI=1S/C22H28N6O4/c1-15-4-6-16(7-5-15)17(29)14-28-18-19(26(2)22(31)25-20(18)30)24-21(28)23-8-3-9-27-10-12-32-13-11-27/h4-7H,3,8-14H2,1-2H3,(H,23,24)(H,25,30,31) |
| Standard InChI Key | KWZMKABLGNQIDM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)CN2C3=C(N=C2NCCCN4CCOCC4)N(C(=O)NC3=O)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CN2C3=C(N=C2NCCCN4CCOCC4)N(C(=O)NC3=O)C |
Introduction
Chemical Identity and Structural Features
The molecule features a purine core (a bicyclic structure comprising fused pyrimidine and imidazole rings) modified with three key substituents:
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3-Methyl group: Positioned on the imidazole ring, this alkyl group enhances steric bulk and may influence binding interactions .
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7-[2-(4-Methylphenyl)-2-oxoethyl]: A ketone-containing side chain linked to the purine’s N7 position. The 4-methylphenyl group introduces aromaticity, while the oxoethyl moiety could participate in hydrogen bonding or metabolic oxidation .
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8-{[3-(Morpholin-4-yl)propyl]amino}: A morpholine-terminated alkylamine at N8. Morpholine’s oxygen and nitrogen atoms improve solubility and may modulate interactions with biological targets .
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~450–500 g/mol | |
| LogP (Partition Coeff.) | ~2.5–3.5 (moderate lipophilicity) | |
| Solubility | Likely soluble in polar aprotic solvents |
Synthetic Pathways and Regioselective Challenges
The synthesis of such purine derivatives typically involves multi-step regioselective alkylation and amination. Key strategies from recent studies include:
Vorbrüggen Silylation Method
A method employing N-trimethylsilylated purines with tert-alkyl halides and SnCl₄ as a catalyst enables N7 alkylation (kinetically favored) under controlled conditions . For example:
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Silylation: Protect purine with BSA (N,O-bis(trimethylsilyl)acetamide).
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Alkylation: React with 2-(4-methylphenyl)-2-oxoethyl bromide in 1,2-dichloroethane (DCE) at 50°C.
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Amination: Introduce the morpholinylpropylamine group via nucleophilic substitution .
Tautomeric Stability and DFT Insights
Density functional theory (DFT) calculations on similar purines indicate that electron-donating substituents (e.g., morpholinyl groups) stabilize N9 tautomers thermodynamically, whereas alkyl groups at N7 favor kinetic products . This duality complicates regioselectivity but allows targeted synthesis through temperature and solvent control .
Comparative Analysis with Analogous Compounds
The table below contrasts the target compound with key analogs from literature:
Challenges and Future Directions
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